![molecular formula C17H16ClNO3 B2949225 2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate CAS No. 1026450-12-3](/img/structure/B2949225.png)
2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate
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Overview
Description
2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate, also known as Etizolam, is a thienodiazepine drug that is commonly used as a research chemical. It is a psychoactive substance that is structurally similar to benzodiazepines, but with a slightly different chemical structure. Etizolam is a popular research chemical due to its unique properties and potential applications in scientific research.
Mechanism of Action
2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the receptor, leading to an overall increase in GABAergic neurotransmission. This mechanism of action is similar to that of benzodiazepines, but with some differences in the way that the drug interacts with the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate include sedation, muscle relaxation, anxiolysis, and amnesia. These effects are similar to those of benzodiazepines, but with some differences in the duration and intensity of the effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate in scientific research is its unique chemical structure, which allows for the investigation of specific aspects of benzodiazepine-like drugs. However, one limitation of using 2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate is the potential for abuse and dependence, which can complicate the interpretation of research results.
Future Directions
There are many potential future directions for research on 2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate, including investigations into its effects on different GABA-A receptor subtypes, the development of new analogs with different properties, and the investigation of its potential therapeutic applications. Further research is needed to fully understand the potential of 2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate as a research tool and as a potential therapeutic agent.
Synthesis Methods
The synthesis of 2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate involves a multi-step process that begins with the reaction of 2-aminobenzophenone with ethyl chloroformate to form 2-oxo-2-phenethylaminoethyl benzoate. This compound is then reacted with thioacetic acid to form the thienodiazepine ring, which is then chlorinated to produce 2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate.
Scientific Research Applications
2-Oxo-2-(phenethylamino)ethyl 3-chlorobenzoate has a wide range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been used to study the effects of benzodiazepine-like drugs on the central nervous system, as well as to investigate the mechanisms of action of these drugs.
properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-15-8-4-7-14(11-15)17(21)22-12-16(20)19-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQSGLXZBXHLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate |
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